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Compound of Interest

Compound Name: Trimethyl thiophosphate

Cat. No.: B087166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a concise yet in-depth overview of the preliminary toxicological

data available for trimethyl thiophosphate (TMTP). It is intended to serve as a foundational

resource for researchers, scientists, and professionals involved in drug development and

chemical safety assessment. This document summarizes key quantitative toxicological

endpoints, details relevant experimental methodologies, and visualizes known metabolic and

toxicodynamic pathways. The information presented is collated from publicly available safety

data sheets, toxicological databases, and scientific literature.
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Property Value

Chemical Name Trimethyl thiophosphate

Synonyms
O,O,O-Trimethyl phosphorothioate,

Phosphorothioic acid, O,O,O-trimethyl ester

CAS Number 152-18-1

Molecular Formula C₃H₉O₃PS

Molecular Weight 156.14 g/mol

Structure (CH₃O)₃P=S

Quantitative Toxicological Data
The following tables summarize the available acute toxicity data for trimethyl thiophosphate
and its related isomers. It is important to note that toxicity can vary between isomers.

Table 1: Acute Toxicity of Trimethyl thiophosphate (O,O,O-isomer, CAS: 152-18-1)

Endpoint Species Route Value Reference

LD₅₀ Rat Oral 562 mg/kg [1][2]

LC₅₀ Rat Inhalation 220 ppm (4 h) [1][2]

Table 2: Acute Toxicity of O,O,S-Trimethyl Phosphorothioate (Isomer, CAS: 152-20-5)

Endpoint Species Route Value Reference

LD₅₀ Rat Oral 15 mg/kg [3]

Experimental Protocols
The methodologies for key toxicological assessments are outlined below, based on

standardized OECD guidelines.
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Acute Oral Toxicity - OECD 423 (Acute Toxic Class
Method)
The acute oral toxicity of a substance is typically determined using a stepwise procedure with a

limited number of animals.

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used.

Animals are acclimatized to laboratory conditions before the study.

Housing and Feeding: Animals are housed in standard cages with controlled temperature,

humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are

provided ad libitum, with a fasting period of at least 16 hours before administration of the test

substance.

Dose Administration: The test substance is administered orally in a single dose via gavage.

The volume administered is based on the animal's body weight.

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at

least 14 days. Observations are made frequently on the day of dosing and at least once daily

thereafter. Body weight is recorded weekly.

Pathology: At the end of the observation period, all surviving animals are euthanized and

subjected to a gross necropsy.

Acute Inhalation Toxicity - OECD 403
This test assesses the toxicity of a substance upon inhalation.

Test Animals: Similar to the oral toxicity test, healthy young adult rodents are used.

Exposure System: Animals are exposed in a whole-body or nose-only inhalation chamber.

The atmosphere within the chamber is controlled for temperature, humidity, and airflow. The

concentration of the test substance is monitored continuously.

Exposure Conditions: Animals are typically exposed for a period of 4 hours.
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Observations: Animals are observed for signs of toxicity during and after exposure for a

period of 14 days. Body weight and mortality are recorded.

Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation/Corrosion - OECD 404
This test evaluates the potential of a substance to cause skin irritation or corrosion.

Test Animal: The albino rabbit is the recommended species.

Procedure: A small area of the animal's skin is shaved. The test substance (0.5 mL for liquids

or 0.5 g for solids) is applied to the shaved area and covered with a gauze patch for a 4-hour

exposure period. An untreated area of skin serves as a control.

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at

1, 24, 48, and 72 hours after patch removal. The observations are scored according to a

standardized scale.

Acute Eye Irritation/Corrosion - OECD 405
This test assesses the potential of a substance to cause eye irritation or damage.[4][5]

Test Animal: The albino rabbit is the preferred species.

Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the

conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a

control.

Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival

redness and swelling at 1, 24, 48, and 72 hours after instillation. The effects are scored

according to a standardized scale.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This in vitro test is used to assess the mutagenic potential of a substance.[6]
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Test System: Several strains of the bacterium Salmonella typhimurium and Escherichia coli

with pre-existing mutations that render them unable to synthesize an essential amino acid

(e.g., histidine for Salmonella) are used.

Procedure: The bacterial strains are exposed to the test substance at various concentrations,

both with and without an exogenous metabolic activation system (S9 mix from rat liver). The

mixture is plated on a minimal agar medium lacking the essential amino acid.

Evaluation: If the test substance is a mutagen, it will cause a reverse mutation in the

bacteria, allowing them to grow and form colonies on the minimal medium. The number of

revertant colonies is counted and compared to the control.

In Vitro Micronucleus Test - OECD 487
This assay detects damage to chromosomes or the mitotic apparatus.[7][8]

Test System: Mammalian cell cultures (e.g., human lymphocytes, CHO, V79, L5178Y, or TK6

cells) are used.

Procedure: The cells are exposed to the test substance with and without metabolic

activation. After exposure, the cells are treated with cytochalasin B to block cytokinesis,

resulting in binucleated cells.

Evaluation: The cells are then harvested, fixed, and stained. The frequency of micronuclei

(small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in

the binucleated cells is determined by microscopic analysis.

Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of toxicity for many organothiophosphates involves metabolic

activation and subsequent inhibition of acetylcholinesterase.

Metabolic Activation: Oxidative Desulfuration
Organothiophosphates like trimethyl thiophosphate are not potent cholinesterase inhibitors

themselves. They undergo metabolic activation in the liver, primarily by cytochrome P450

enzymes.[9] This process, known as oxidative desulfuration, converts the less toxic thiono

(P=S) form to the more toxic oxon (P=O) form.[3][10]
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Metabolic activation of trimethyl thiophosphate.

Mechanism of Neurotoxicity: Acetylcholinesterase
Inhibition
The active oxon metabolite of trimethyl thiophosphate is a potent inhibitor of

acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter

acetylcholine (ACh) in synaptic clefts.[11] Inhibition of AChE leads to an accumulation of ACh,

resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[12]
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Mechanism of acetylcholinesterase inhibition.

Conclusion
The preliminary toxicological data on trimethyl thiophosphate indicate that it is moderately

toxic via the oral and inhalation routes. Its isomer, O,O,S-trimethyl phosphorothioate, exhibits

significantly higher acute oral toxicity. The primary mechanism of toxicity for related

organothiophosphates involves metabolic activation to the corresponding oxon, which then

inhibits acetylcholinesterase, leading to neurotoxic effects. While standardized protocols for

assessing acute toxicity, irritation, and mutagenicity are well-established, specific genotoxicity

data for trimethyl thiophosphate is limited in the public domain. Further studies are warranted

to fully characterize its toxicological profile, particularly concerning genotoxicity and chronic

exposure effects. This guide serves as a starting point for researchers and professionals to

understand the known toxicological properties of trimethyl thiophosphate and to identify

areas requiring further investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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